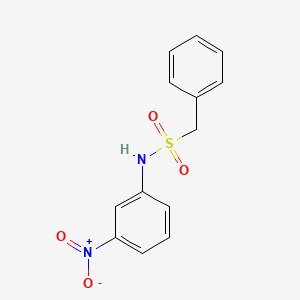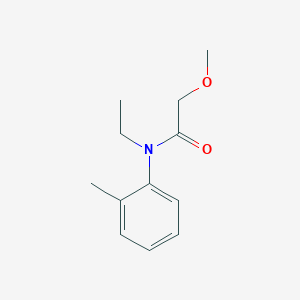
N-(3-nitrophenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-nitrophenyl)-1-phenylmethanesulfonamide, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is commonly used to label proteins and peptides for detection and quantification in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. This covalent bond allows for the detection and quantification of the labeled protein or peptide in biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its use as a labeling reagent. The fluorescent properties of this compound allow for the visualization and quantification of labeled proteins and peptides in biological systems. This information can be used to better understand the function and interactions of these molecules in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-nitrophenyl)-1-phenylmethanesulfonamide as a labeling reagent is its high sensitivity and specificity for proteins and peptides. This allows for accurate and precise detection and quantification of these molecules in biological systems. However, one limitation of this compound is its potential for non-specific labeling, which can lead to false positive results in experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3-nitrophenyl)-1-phenylmethanesulfonamide in scientific research. One potential direction is the development of new labeling reagents with improved sensitivity and specificity for proteins and peptides. Another direction is the use of this compound in the development of new diagnostic and therapeutic tools for the treatment of diseases.
Conclusion
This compound is a fluorescent labeling reagent that has been widely used in scientific research. This compound has a wide range of scientific research applications, including the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The mechanism of action of this compound involves the formation of a covalent bond between the labeling reagent and the protein or peptide of interest. The biochemical and physiological effects of this compound are primarily related to its use as a labeling reagent. While this compound has several advantages for lab experiments, there are also limitations to its use. Overall, this compound is an important tool for scientific research and has several potential future directions for development and application.
Synthesemethoden
The synthesis of N-(3-nitrophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain a high yield of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-1-phenylmethanesulfonamide has a wide range of scientific research applications. One of the primary uses of this compound is in the labeling of proteins and peptides for detection and quantification in biochemical and physiological studies. The fluorescent properties of this compound make it an ideal labeling reagent for these types of studies.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-15(17)13-8-4-7-12(9-13)14-20(18,19)10-11-5-2-1-3-6-11/h1-9,14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDBLMMBIDCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)

![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784148.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)

![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)

![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)

